molecular formula C9H11N3O5S B13420952 (7R)-7-Amino Cefoxitin(Cefoxitin Impurity J)

(7R)-7-Amino Cefoxitin(Cefoxitin Impurity J)

Cat. No.: B13420952
M. Wt: 273.27 g/mol
InChI Key: ZJIANJKJAAXAOC-CLZZGJSISA-N
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Description

Cefoxitin is known for its broad-spectrum antibacterial properties and resistance to β-lactamase enzymes produced by bacteria . The impurity (7R)-7-Amino Cefoxitin is significant in the pharmaceutical industry for quality control and analytical method development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (7R)-7-Amino Cefoxitin involves multiple steps starting from cephalothin. One common method includes the base-catalyzed isomerization of cefoxitin to produce various impurities, including (7R)-7-Amino Cefoxitin . The reaction conditions typically involve the use of strong bases and controlled temperatures to ensure the desired isomerization and purity.

Industrial Production Methods

Industrial production of (7R)-7-Amino Cefoxitin follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the impurity is produced in pure form. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the synthesis and confirm the structure of the impurity .

Chemical Reactions Analysis

Types of Reactions

(7R)-7-Amino Cefoxitin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (7R)-7-Amino Cefoxitin may yield various oxidized derivatives, while substitution reactions can produce different functionalized compounds .

Scientific Research Applications

(7R)-7-Amino Cefoxitin has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (7R)-7-Amino Cefoxitin involves its interaction with bacterial cell wall synthesis. Like cefoxitin, it inhibits the synthesis of peptidoglycan, an essential component of the bacterial cell wall. This inhibition leads to the weakening and eventual lysis of the bacterial cell. The methoxy group in cefoxitin provides stability against β-lactamase enzymes, enhancing its antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7R)-7-Amino Cefoxitin is unique due to its specific structural modifications, which provide distinct properties compared to other cephalosporin derivatives. Its stability and resistance to β-lactamase enzymes make it a valuable compound for research and quality control in the pharmaceutical industry .

Properties

Molecular Formula

C9H11N3O5S

Molecular Weight

273.27 g/mol

IUPAC Name

(6R,7R)-7-amino-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C9H11N3O5S/c10-4-6(13)12-5(8(14)15)3(1-17-9(11)16)2-18-7(4)12/h4,7H,1-2,10H2,(H2,11,16)(H,14,15)/t4-,7-/m1/s1

InChI Key

ZJIANJKJAAXAOC-CLZZGJSISA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)COC(=O)N

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)COC(=O)N

Origin of Product

United States

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